Sodium Benzo[a]pyrene-3-sulfate
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Overview
Description
Sodium Benzo[a]pyrene-3-sulfate is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is formed through the sulfonation of benzo[a]pyrene, resulting in a sulfate ester. It is of significant interest in environmental and toxicological studies due to its potential impact on human health and its presence in various environmental pollutants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium Benzo[a]pyrene-3-sulfate typically involves the sulfonation of benzo[a]pyrene. This can be achieved by reacting benzo[a]pyrene with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Sodium Benzo[a]pyrene-3-sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the sulfate ester back to the parent hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or bromine can be used under acidic conditions.
Major Products Formed
Oxidation: Hydroxylated benzo[a]pyrene derivatives.
Reduction: Benzo[a]pyrene.
Substitution: Nitro or bromo derivatives of benzo[a]pyrene.
Scientific Research Applications
Sodium Benzo[a]pyrene-3-sulfate has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Investigated for its effects on cellular processes and its role in carcinogenesis.
Medicine: Studied for its potential impact on human health, particularly its carcinogenic properties.
Industry: Used in environmental monitoring and pollution control studies to understand the fate and transport of PAHs in the environment
Mechanism of Action
The mechanism of action of Sodium Benzo[a]pyrene-3-sulfate involves its metabolic activation to reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes to form reactive epoxides, which can then form DNA adducts. This process disrupts normal cellular functions and can lead to cancer development .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: A highly reactive metabolite of benzo[a]pyrene.
Benzo[e]pyrene: Another PAH with similar properties but different structural features
Uniqueness
Sodium Benzo[a]pyrene-3-sulfate is unique due to its sulfate ester group, which influences its solubility, reactivity, and biological activity. This modification can affect its environmental behavior and its interaction with biological systems, making it a valuable compound for studying the effects of PAHs in various contexts .
Properties
Molecular Formula |
C20H11NaO4S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
sodium;benzo[a]pyren-3-yl sulfate |
InChI |
InChI=1S/C20H12O4S.Na/c21-25(22,23)24-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16;/h1-11H,(H,21,22,23);/q;+1/p-1 |
InChI Key |
QGPVXWSMYXSMNQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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